2-methyl-1H-imidazole-4,5-dicarbonitrile

Catalog No.
S722594
CAS No.
40056-53-9
M.F
C6H4N4
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-1H-imidazole-4,5-dicarbonitrile

CAS Number

40056-53-9

Product Name

2-methyl-1H-imidazole-4,5-dicarbonitrile

IUPAC Name

2-methyl-1H-imidazole-4,5-dicarbonitrile

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C6H4N4/c1-4-9-5(2-7)6(3-8)10-4/h1H3,(H,9,10)

InChI Key

ZEAVNOQDMHVDLU-UHFFFAOYSA-N

SMILES

CC1=NC(=C(N1)C#N)C#N

Canonical SMILES

CC1=NC(=C(N1)C#N)C#N

2-methyl-1H-imidazole-4,5-dicarbonitrile (CAS 40056-53-9), also known as 4,5-dicyano-2-methylimidazole, is a highly functionalized N-heterocyclic building block and ligand precursor. Characterized by a sterically demanding 2-methyl group and two strongly electron-withdrawing cyano groups, it is primarily procured for the synthesis of advanced ultramicroporous metal-organic frameworks (MOFs), such as the NKMOF-8 and Imidazolate Framework Potsdam (IFP) series [1], [2]. Its dual cyano groups are susceptible to controlled in situ partial hydrolysis, allowing it to act as a masked precursor for chelating amide-imidate-imidazolate linkers[2]. In procurement, its value lies in its ability to construct highly robust, water-resistant frameworks with precisely tuned hydrophobic-polar microenvironments, making it an essential raw material for industrial gas separation (e.g., ethane/ethylene) and luminescent material development [1], [3].

Substituting 2-methyl-1H-imidazole-4,5-dicarbonitrile with unsubstituted 4,5-dicyanoimidazole or other 2-alkyl/halo derivatives (such as 2-ethyl or 2-bromo analogs) fundamentally alters the pore aperture and hydrophobicity of the resulting MOFs, directly degrading target gas selectivities. For example, replacing the 2-methyl group with a 2-bromo group in NKMOF-8 synthesis shifts the framework's performance profile, sacrificing absolute ethane uptake capacity in favor of higher selectivity [1]. Furthermore, attempting to use the neutral 2-methyl precursor in standard solvothermal cobalt-ZIF syntheses without specific microwave-assisted hydrolysis or pre-ionization (as an ionic liquid) often results in reaction failure [2]. Consequently, the neutral 2-methyl compound cannot be treated as a drop-in replacement across all synthesis routes, and its selection dictates both the required processing conditions and the final thermodynamic gas-binding limits of the material.

Absolute Ethane Uptake Capacity in NKMOF-8 Synthesis

In the synthesis of ethane-selective NKMOF-8 frameworks, the choice of the 2-position substituent on the 4,5-dicyanoimidazole precursor dictates the final gas uptake capacity. When 2-methyl-1H-imidazole-4,5-dicarbonitrile is used to synthesize NKMOF-8-Me, the resulting framework achieves an ethane (C2H6) uptake of 4.82 mmol/g at 298 K and 1 bar. In direct comparison, substituting with the 2-bromo analog (yielding NKMOF-8-Br) reduces the absolute ethane capacity to 4.22 mmol/g under identical conditions[1].

Evidence DimensionAbsolute ethane (C2H6) adsorption capacity
Target Compound Data4.82 mmol/g (NKMOF-8-Me)
Comparator Or Baseline4.22 mmol/g (NKMOF-8-Br)
Quantified Difference~14.2% higher absolute capacity for the 2-methyl derivative
Conditions298 K and 1 bar, single-component adsorption isotherm

Procurement teams prioritizing maximum bulk gas storage capacity or throughput volume should select the 2-methyl precursor over the 2-bromo analog.

C2H6/C2H4 Adsorption Selectivity Trade-off vs. Halogenated Analogs

While the 2-methyl precursor maximizes absolute capacity, it presents a distinct trade-off in thermodynamic selectivity compared to halogenated analogs. For a 1:1 C2H6/C2H4 mixture at 298 K, NKMOF-8-Me (derived from 2-methyl-1H-imidazole-4,5-dicarbonitrile) exhibits an initial Ideal Adsorbed Solution Theory (IAST) selectivity of 1.9. Conversely, the framework derived from the 2-bromo analog (NKMOF-8-Br) achieves a higher selectivity of 2.7 [1].

Evidence DimensionIAST adsorption selectivity for C2H6/C2H4 (1:1 v/v)
Target Compound Data1.9 selectivity (NKMOF-8-Me)
Comparator Or Baseline2.7 selectivity (NKMOF-8-Br)
Quantified Difference29.6% lower selectivity for the 2-methyl derivative compared to the 2-bromo derivative
Conditions298 K, 1:1 v/v C2H6/C2H4 mixture

Buyers must balance capacity versus purity; the 2-methyl compound is optimal for high-capacity capture, whereas the 2-bromo compound is strictly required if single-pass separation purity is the overriding priority.

Microwave-Assisted in situ Hydrolysis Efficiency for IFP-1

2-methyl-1H-imidazole-4,5-dicarbonitrile is frequently utilized as a masked precursor for chelating amide-imidate-imidazolate linkers via in situ partial hydrolysis. Under microwave (MW)-assisted solvothermal conditions in DMF, the precursor undergoes complete conversion, evidenced by the total disappearance of the -CN stretching band at 2226 cm⁻¹ in FTIR spectra. This MW-assisted route generates IFP-1 with specific crystal defects that significantly enhance N2 and CO2 uptake compared to frameworks synthesized via conventional electrical (CE) heating baselines[1].

Evidence DimensionPrecursor conversion and framework defect generation
Target Compound DataComplete -CN conversion under MW heating, yielding high-defect, high-uptake IFP-1
Comparator Or BaselineConventional electrical (CE) heating
Quantified DifferenceMW conditions ensure complete hydrolysis and enhanced gas uptake via defect formation not achieved by CE heating
ConditionsMicrowave-assisted synthesis in DMF vs. conventional electrical heating

Process engineers must pair the procurement of this neutral precursor with microwave-assisted synthesis protocols to ensure complete ligand activation and optimal framework porosity.

Solvothermal Reactivity Limits vs. Pre-Ionized Forms

The neutral form of 2-methyl-1H-imidazole-4,5-dicarbonitrile exhibits distinct reactivity limitations in standard solvothermal environments compared to its pre-ionized ionic liquid (IL) counterparts. Direct solvothermal reaction of the neutral precursor with Co(NO3)2·6H2O in DMF fails to generate the target Co-ZIF (Co[4,5-di(N-acetyl)amino-2-methylimidazolate]2). Successful crystallization strictly requires either the procurement of the pre-ionized IL form (e.g., [NEt4][2-methyl-4,5-dicyanoimidazolate]) or the implementation of specific in situ deprotonation strategies to stabilize the reactive azole anion [1].

Evidence DimensionFramework crystallization success
Target Compound DataFails to yield Co-ZIF under standard neutral solvothermal conditions
Comparator Or BaselinePre-ionized IL form ([NEt4][2-methyl-4,5-dicyanoimidazolate]) successfully yields Co-ZIF
Quantified DifferenceBinary outcome (Failure vs. Success) based on precursor ionization state
ConditionsSolvothermal reaction with Co(NO3)2·6H2O in DMF

Prevents costly procurement errors by highlighting that the neutral compound cannot be used as a drop-in replacement for IL-based ZIF syntheses without modifying the base chemistry.

Scalable Synthesis of Ethane-Selective Adsorbents (NKMOF-8-Me)

Directly leveraging the high absolute ethane uptake capacity demonstrated in Section 3, 2-methyl-1H-imidazole-4,5-dicarbonitrile is the optimal precursor for synthesizing NKMOF-8-Me. This robust, water-resistant framework is deployed in industrial petrochemical separations to purify ethylene by selectively capturing ethane at room temperature [1].

Defect-Engineered IFP-1 Frameworks for CO2 Capture

Based on its complete in situ partial hydrolysis under microwave irradiation, this compound is utilized to manufacture Imidazolate Framework Potsdam-1 (IFP-1). The resulting defect-rich structures are highly effective for post-combustion CO2 capture and N2 separation workflows [2].

Lanthanide-Doped Luminescent Materials and White Light Emitters

The controlled hydrolysis of 2-methyl-1H-imidazole-4,5-dicarbonitrile in the presence of zinc and lanthanide nitrates (Eu3+, Tb3+) yields co-doped IFP-1 materials. These stable, porous matrices serve as tunable trichromatic white light emitters for advanced photonic and display applications [3].

XLogP3

0.6

Wikipedia

2-methyl-1H-imidazole-4,5-dicarbonitrile

Dates

Last modified: 08-15-2023

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